2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines elements of chromene and oxoindoline, which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxoindoline moiety, followed by its coupling with a chromene derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to bind effectively to these targets, interfering with their normal function and inducing apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds share the oxoindoline moiety and have shown similar biological activities.
2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives: These compounds also feature the oxoindoline structure and have been studied for their potential as VEGFR-2/PDGFRβ inhibitors.
Uniqueness
What sets 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide apart is its unique combination of the chromene and oxoindoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-16-9-11-7-12(5-6-14(11)20-16)19-17(22)13-8-10-3-1-2-4-15(10)24-18(13)23/h1-8H,9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJGRDMGZAGBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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